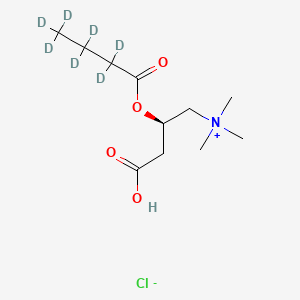

Butyryl-L-carnitine-d7 (chloride)

Description

Significance of Deuterated Analogs in Quantitative Biological Systems Analysis

The use of deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), is a cornerstone of modern quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS). nih.govacs.org Deuterium-labeled compounds are ideal internal standards because they are chemically almost identical to their non-labeled (endogenous) counterparts, meaning they behave similarly during sample preparation and chromatographic separation. nih.gov However, due to the mass difference between hydrogen and deuterium, they are easily distinguished by a mass spectrometer. nih.govnih.gov

This strategy, known as stable isotope dilution analysis, allows researchers to correct for any loss of analyte during sample extraction and processing, as well as for variations in instrument response. nih.gov By adding a known quantity of the deuterated standard (e.g., Butyryl-L-carnitine-d7) to a biological sample, the concentration of the naturally occurring analyte (Butyryl-L-carnitine) can be determined with high accuracy by measuring the ratio of the two compounds. waters.combevital.no This approach minimizes analytical errors and enhances the reliability of quantitative data in complex biological matrices like plasma and urine. waters.com

Overview of Acylcarnitine Metabolism and its Perturbations in Research Contexts

Acylcarnitines are a class of compounds crucial for energy metabolism. metwarebio.com They are formed when fatty acids are attached to L-carnitine, a process that enables the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation—the primary pathway for cellular energy production from fats. nih.govcreative-proteomics.com This "carnitine shuttle" is vital for maintaining cellular energy homeostasis, especially in high-energy-demand tissues like the heart and skeletal muscles. creative-proteomics.comescholarship.org

In certain metabolic states or inherited genetic disorders, the process of fatty acid oxidation is impaired. escholarship.orgnih.gov These conditions, often referred to as fatty acid oxidation disorders (FAODs) or organic acidemias, lead to the accumulation of specific acyl-CoA intermediates. nih.gov To prevent the toxic buildup of these intermediates, the body converts them into their corresponding acylcarnitine esters, which are then released into the bloodstream and excreted in the urine. metwarebio.comescholarship.org Consequently, the profile of acylcarnitines in blood and urine serves as a powerful diagnostic biomarker, reflecting specific enzymatic defects in the metabolic pathway. metwarebio.comnih.gov For instance, elevated levels of butyrylcarnitine (B1668139) (C4-carnitine) are an indicator for conditions such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency. nih.govhmdb.ca

Rationale for Utilizing Butyryl-L-carnitine-d7 (chloride) in Advanced Research Methodologies

The accurate quantification of specific acylcarnitines is paramount for the diagnosis and study of metabolic diseases. Butyryl-L-carnitine-d7 (chloride) is the deuterium-labeled form of Butyryl-L-carnitine chloride and is specifically designed for this purpose. invivochem.commedchemexpress.commedchemexpress.com Its primary role is to serve as an internal standard in quantitative analytical methods, most notably tandem mass spectrometry (MS/MS). waters.comlumiprobe.com

When analyzing biological samples for inherited metabolic disorders, a mixture of stable isotope-labeled internal standards, including Butyryl-L-carnitine-d7, is added at the beginning of the sample preparation process. waters.com In methods like UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry), Butyryl-L-carnitine-d7 co-elutes with the endogenous, unlabeled butyrylcarnitine. The mass spectrometer, however, can differentiate between the two due to the 7-dalton mass difference imparted by the deuterium atoms. This allows for the precise calculation of the endogenous butyrylcarnitine concentration, providing researchers and clinicians with reliable data to investigate metabolic perturbations. waters.comnih.gov The use of a stable, non-radioactive labeled standard like Butyryl-L-carnitine-d7 is essential for the high-throughput, accurate, and sensitive screening and confirmation of metabolic disorders. nih.govresearchgate.net

Data Tables

Table 1: Chemical Properties of Butyryl-L-carnitine-d7 (chloride)

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₁H₁₅D₇ClNO₄ | invivochem.commedchemexpress.com |

| Molecular Weight | 274.79 g/mol | invivochem.commedchemexpress.comlarodan.com |

| Physical State | Solid | invivochem.com |

| Common Synonyms | L-Butyrylcarnitine-d7 | medchemexpress.commedchemexpress.com |

| Labeled CAS Number | 1334532-21-6 (for d3 form) | isotope.comglpbio.com |

Table 2: Mass Spectrometric Comparison

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Use |

|---|---|---|---|

| Butyryl-L-carnitine (chloride) | C₁₁H₂₂ClNO₄ | 267.75 | Analyte |

| Butyryl-L-carnitine-d7 (chloride) | C₁₁H₁₅D₇ClNO₄ | 274.79 | Internal Standard |

Table 3: Research Findings Using Stable Isotope-Labeled Acylcarnitines

| Research Area | Finding | Significance | Source(s) |

|---|---|---|---|

| Newborn Screening | Elevated butyrylcarnitine (C4-carnitine), quantified using tandem mass spectrometry with labeled standards, is a key marker for SCAD deficiency. | Allows for early diagnosis and intervention in infants with rare metabolic disorders. | nih.gov |

| Clinical Diagnostics | UPLC-MS/MS methods validated with deuterated internal standards (e.g., butyryl-L-carnitine-d3) provide accurate and precise quantification of acylcarnitines in urine. | Improves the reliability of diagnostic tests for fatty acid oxidation disorders and organic acidemias. | waters.comnih.gov |

| Metabolic Tracing | Intravenously administered deuterium-labeled carnitine (d3-carnitine) can be traced into skeletal muscle, revealing its rapid uptake and conversion to acetylcarnitine during muscle contraction. | Provides insights into carnitine dynamics and energy metabolism in muscle tissue during exercise. | nih.gov |

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| (S)-3-hydroxybutyrolactone |

| 1-chloro-2-hydroxy-4-(trimethylammonio)butane |

| Acetonitrile (B52724) |

| Acetyl-CoA |

| Acetyl-L-carnitine |

| Acyl-CoA |

| Butyric acid |

| Butyryl chloride |

| Butyryl-L-carnitine |

| Butyryl-L-carnitine (chloride) |

| Butyryl-L-carnitine-d3 |

| Butyryl-L-carnitine-d7 (chloride) |

| Carbon dioxide |

| Dodecanoyl-L-carnitine-d3 |

| Ethanol |

| Ethylmalonic acid |

| Formaldehyde-d2 |

| Glutarylcarnitine |

| Glycine (B1666218) |

| Hexanoyl-L-carnitine-d3 |

| Isobutyryl (D7)-L-Carnitine HCl salt |

| Isobutyryl-CoA |

| Isobutyrylcarnitine |

| Isovaleryl-L-carnitine-d9 |

| L-carnitine |

| L-carnitine chloride |

| Lactic acid |

| Methionine |

| Monoethyl carbonate |

| Octanoyl-L-carnitine-d3 |

| Palmitoyl carnitine |

| Propionyl-L-carnitine-d3 |

| Tetradecanoyl-L-carnitine-d3 |

| Trimethylamine (B31210) |

| [U-13C]butyrylcarnitine |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H22ClNO4 |

|---|---|

Molecular Weight |

274.79 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-(2,2,3,3,4,4,4-heptadeuteriobutanoyloxy)propyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1/i1D3,5D2,6D2; |

InChI Key |

SRYJSBLNSDMCEA-DJGPSZSESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |

Canonical SMILES |

CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Incorporation of Butyryl L Carnitine D7 Chloride

Chemical Synthesis Pathways for Deuterated Carnitine Derivatives

The synthesis of deuterated carnitine derivatives, such as Butyryl-L-carnitine-d7 (chloride), generally follows the fundamental principles of organic synthesis, with a key focus on the introduction of deuterium (B1214612) atoms at specific molecular positions. A common strategy for synthesizing acylcarnitines involves the esterification of L-carnitine with an appropriate acylating agent. nih.govsigmaaldrich.com In the case of deuterated acylcarnitines, this acylating agent is itself deuterated.

A general pathway for the synthesis of acyl-L-carnitines begins with the reaction of L-carnitine hydrochloride with a suitable carboxylic acid in the presence of its corresponding acid chloride. sigmaaldrich.com This reaction is typically conducted at elevated temperatures to facilitate the esterification process. For the synthesis of Butyryl-L-carnitine-d7, the key starting material is deuterated butyric acid, specifically butyric-d7 acid (CD₃(CD₂)₂CO₂H), which is commercially available.

The synthesis can be conceptually broken down into two main steps:

Activation of the Deuterated Carboxylic Acid: The deuterated butyric acid (butyric-d7 acid) is converted into a more reactive acylating agent, typically the corresponding acyl chloride (butyryl-d7 chloride). This can be achieved by reacting the butyric-d7 acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Esterification of L-Carnitine: The resulting butyryl-d7 chloride is then reacted with L-carnitine hydrochloride to form the desired Butyryl-L-carnitine-d7 (chloride). This reaction is an esterification where the hydroxyl group of L-carnitine attacks the carbonyl carbon of the butyryl-d7 chloride.

The purification of the final product often involves techniques such as precipitation and column chromatography to remove any unreacted starting materials and byproducts. sigmaaldrich.com To obtain the inner salt form, which may be desirable for certain applications, the product can be treated with a weakly basic anion exchanger. sigmaaldrich.com

A general synthetic scheme is presented below:

Scheme 1: General Synthesis of Butyryl-L-carnitine-d7 (chloride)

Isotopic Labeling Approaches for Butyryl-L-carnitine-d7 (chloride)

The primary approach for the synthesis of Butyryl-L-carnitine-d7 (chloride) is through the use of a pre-labeled starting material, namely butyric-d7 acid. This method ensures that the deuterium atoms are located specifically on the butyryl moiety of the final molecule. The efficiency and specificity of this approach are high, as the deuterium atoms are incorporated into a stable, commercially available precursor.

Alternative isotopic labeling strategies can be employed for the synthesis of various isotopically labeled acylcarnitines, which can offer flexibility in the number and position of the isotopic labels. nih.gov For instance, a facile approach has been developed for the synthesis of isotope-labeled acylcarnitines with a mass shift ranging from 3 to 12 Da. nih.gov This highlights the adaptability of synthetic methods to produce a range of deuterated standards for metabolic research.

The choice of labeling position is critical for the intended application. For Butyryl-L-carnitine-d7, the deuterium atoms are on the acyl chain. This is particularly useful for tracing the metabolism of the butyryl group in various biological systems.

Analytical Verification of Isotopic Purity and Enrichment for Research Applications

The utility of Butyryl-L-carnitine-d7 (chloride) as an internal standard in quantitative analysis is critically dependent on its isotopic purity and enrichment. Therefore, rigorous analytical verification is essential. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is a powerful strategy for this purpose. rsc.orgrsc.org

Mass Spectrometry (MS):

High-resolution mass spectrometry is employed to determine the molecular weight of the synthesized compound and to confirm the incorporation of the deuterium atoms. For Butyryl-L-carnitine-d7 (chloride), the expected molecular weight will be higher than its non-deuterated counterpart due to the seven deuterium atoms.

Tandem mass spectrometry (MS/MS) is particularly useful for structural confirmation and for analyzing the fragmentation patterns of acylcarnitines. nih.govacs.org Acylcarnitines exhibit characteristic fragmentation patterns, which can be used to identify them and confirm the location of the isotopic label. Common fragments include the trimethylamine (B31210) ion (TMAI) at m/z 60.0808 and a fragment corresponding to C₄H₅O₂⁺ at m/z 85.0284. nih.gov In the case of Butyryl-L-carnitine-d7, the fragmentation of the deuterated butyryl group would lead to specific mass shifts in the resulting fragment ions, providing further evidence of successful labeling.

The isotopic enrichment can be calculated from the mass spectrum by comparing the intensity of the ion corresponding to the fully deuterated compound with the intensities of ions corresponding to partially deuterated or non-deuterated species. nih.gov A general procedure for determining isotopic enrichment by MS involves several steps, including evaluating instrument linearity, determining the purity of the mass cluster with a natural abundance analogue, and comparing the measured and calculated isotope distributions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for confirming the structural integrity of the synthesized molecule and for verifying the position of the deuterium labels. rsc.orgrsc.org In the ¹H NMR spectrum of Butyryl-L-carnitine-d7, the signals corresponding to the protons on the butyryl chain would be absent or significantly reduced in intensity, providing direct evidence of deuteration. The remaining signals corresponding to the L-carnitine backbone can be compared to the known spectrum of L-carnitine to ensure the integrity of this part of the molecule. nih.govresearchgate.nethmdb.ca

¹³C NMR spectroscopy can also be used to confirm the structure. The chemical shifts of the carbon atoms in the L-carnitine moiety should be consistent with those of the unlabeled compound. The carbon signals of the deuterated butyryl group will be affected by the C-D coupling, which can provide additional confirmation of deuteration.

The combination of ¹H and ²H NMR can be a robust method for accurately determining the isotopic abundance in deuterated compounds. nih.gov

Data Tables

Below are interactive tables summarizing key data for Butyryl-L-carnitine-d7 (chloride) and its non-deuterated analog.

Table 1: Physicochemical Properties

| Property | Butyryl-L-carnitine (chloride) lgcstandards.comcaymanchem.com | Butyryl-L-carnitine-d7 (chloride) invivochem.comlgcstandards.com |

|---|---|---|

| Molecular Formula | C₁₁H₂₂ClNO₄ | C₁₁H₁₅D₇ClNO₄ |

| Molecular Weight | 267.75 g/mol | 274.80 g/mol |

Table 2: Expected Mass Spectrometry Data

| Compound | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| Butyryl-L-carnitine | 232.15 | 85.0284 (C₄H₅O₂⁺), 60.0808 (C₃H₁₀N⁺) nih.gov |

| Butyryl-L-carnitine-d7 | 239.20 | Fragment ions will show a mass shift corresponding to the deuterated butyryl group. |

Table 3: Expected ¹H NMR Chemical Shifts (L-carnitine backbone)

(Chemical shifts are approximate and can vary based on solvent and other conditions. Data inferred from spectra of L-carnitine and its derivatives. nih.govresearchgate.nethmdb.cahmdb.ca)

| Proton | Expected Chemical Shift (ppm) |

|---|---|

| -N(CH₃)₃ | ~3.2 |

| -CH₂-N- | ~3.4 |

| -CH(OH)- | ~4.5 |

| -CH₂-COOH | ~2.4 |

Advanced Analytical Methodologies Employing Butyryl L Carnitine D7 Chloride

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) has become the predominant technique for the analysis of acylcarnitines due to its high sensitivity and specificity. sigmaaldrich.com When coupled with chromatographic separation, it allows for the multiplexed quantification of numerous analytes in a single run. sigmaaldrich.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a powerful and robust method for the comprehensive analysis of acylcarnitines in various biological matrices. researchgate.netnih.gov It offers the necessary sensitivity and selectivity to measure a wide array of acylcarnitine species, including those present at very low concentrations and isomeric forms that are indistinguishable by other methods. nih.govrestek.com

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantitative proteomics and metabolomics. researchgate.net In the context of acylcarnitine profiling, MRM assays are developed to specifically target and quantify individual acylcarnitine species. nih.gov The development of these assays involves the selection of specific precursor-to-product ion transitions for each analyte, which provides a high degree of specificity. nih.gov For instance, a precursor ion scan of m/z 85 is commonly used for the analysis of acylcarnitines. nih.gov

The use of stable isotope-labeled internal standards, such as Butyryl-L-carnitine-d7 (chloride), is fundamental to the accuracy of MRM assays. sigmaaldrich.comcaymanchem.com By comparing the signal intensity of the endogenous analyte to its corresponding labeled internal standard, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response. nih.gov This approach is critical for the reliable diagnosis and monitoring of metabolic disorders. nih.gov

Table 1: Example of MRM Transitions for Acylcarnitine Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |

| Butyryl-carnitine (C4:0) | 288.2 | 85.1 | Butyryl-L-carnitine-d3 | 291.4 | 85.1 |

| Valeryl-carnitine (C5:0) | 302.2 | 85.1 | Valeryl-L-carnitine-d9 | 311.2 | 85.1 |

This table is illustrative and specific m/z values may vary based on instrumentation and experimental conditions. nih.gov

Optimizing the chromatographic separation is a critical step in developing robust LC-MS/MS methods for acylcarnitine analysis. researchgate.netnih.gov The goal is to achieve sufficient resolution of relevant peaks in a short analysis time, which is particularly important for distinguishing between isomeric and isobaric compounds. researchgate.netrestek.com For example, the separation of butyryl-L-carnitine from its isomer, isobutyryl-L-carnitine, is essential for the differential diagnosis of short-chain acyl-CoA dehydrogenase deficiency and isobutyryl-CoA dehydrogenase deficiency. nih.govrestek.com

Several factors are considered during method optimization, including the choice of the stationary phase (column), mobile phase composition, flow rate, and temperature. mostwiedzy.plunige.ch Ultra-high performance liquid chromatography (UHPLC) systems are often employed to achieve high efficiency and reduced analysis times. nih.gov The use of specific column chemistries, such as C8 or C18 reversed-phase columns, can provide the necessary selectivity for separating acylcarnitine species. restek.comacs.org Gradient elution, where the mobile phase composition is changed over the course of the analysis, is commonly used to effectively separate a wide range of acylcarnitines with varying chain lengths and polarities. nih.gov

In high-throughput LC-MS/MS workflows, designed for analyzing large numbers of samples, Butyryl-L-carnitine-d7 (chloride) and other stable isotope-labeled compounds play a crucial role as internal standards. sigmaaldrich.comnih.gov High-throughput analysis is essential for applications like newborn screening, where a large number of samples need to be processed quickly and accurately. sigmaaldrich.com

The use of an internal standard that closely mimics the chemical and physical properties of the analyte of interest is paramount for reliable quantification. sigmaaldrich.com Butyryl-L-carnitine-d7 (chloride) co-elutes with endogenous butyryl-L-carnitine and experiences similar ionization effects in the mass spectrometer. medchemexpress.cominvivochem.com This allows for the normalization of the analytical signal, correcting for any sample loss during preparation or fluctuations in instrument performance. nih.gov The result is improved accuracy and precision of the quantitative data, which is critical for clinical diagnostic applications. waters.com The integration of automated sample preparation platforms with LC-MS/MS analyzers further enhances the efficiency and reproducibility of these high-throughput workflows. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more commonly used for acylcarnitine analysis, GC-MS can also be employed, particularly after a derivatization step. sigmaaldrich.com GC-MS offers high chromatographic resolution and can be a viable alternative depending on the available instrumentation and specific analytical needs. semanticscholar.org

Acylcarnitines are polar and non-volatile compounds, making them unsuitable for direct analysis by gas chromatography. sigmaaldrich.com Therefore, derivatization is a necessary step to increase their volatility and thermal stability. semanticscholar.orgresearchgate.net This process involves chemically modifying the analyte to make it more amenable to GC separation. semanticscholar.org

Common derivatization strategies for compounds with polar functional groups like acylcarnitines include silylation and acylation. sigmaaldrich.comresearchgate.net For example, silylation reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace active hydrogens on the hydroxyl and carboxyl groups of acylcarnitines with less polar silyl (B83357) groups. sigmaaldrich.com Another approach is the formation of esters, for instance, by reacting the acylcarnitines with a reagent like pentafluorophenacyl trifluoromethanesulfonate. acs.org The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization without causing degradation of the analytes. acs.orgsigmaaldrich.com

Quantitative Integration of Butyryl-L-carnitine-d7 (chloride) in GC-MS Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of acylcarnitines, though it often requires derivatization to improve the volatility of these polar compounds. nih.govmetwarebio.com In quantitative GC-MS protocols, Butyryl-L-carnitine-d7 (chloride) is introduced into the sample at the beginning of the preparation process to serve as an internal standard.

A common approach involves a stable isotope dilution GC-chemical ionization mass spectrometry (GC-CI-MS) method. nih.govresearchgate.net In this procedure, acylcarnitines, including the analyte and the deuterated standard, are first isolated from the biological matrix. nih.govresearchgate.net Subsequently, they are chemically transformed into more volatile derivatives, such as acyloxylactones, to make them suitable for gas chromatography. nih.govresearchgate.net Analysis is then performed using positive GC-CI-MS with a reactant gas like isobutane. nih.govresearchgate.net Quantification is achieved by monitoring a common fragment ion (e.g., m/z 85) and the protonated molecular ion for each specific acylcarnitine and its corresponding deuterated standard. nih.govresearchgate.net This dual-ion monitoring, combined with the use of a stable isotope-labeled standard, enables selective, sensitive, and accurate quantification in the sub-nanomolar range. nih.gov

| Parameter | Description | Source |

| Technique | Gas Chromatography-Chemical Ionization Mass Spectrometry (GC-CI-MS) | nih.govresearchgate.net |

| Derivatization | Transformation into acyloxylactones | nih.govresearchgate.net |

| Reactant Gas | Isobutane | nih.govresearchgate.net |

| Ionization Mode | Positive Chemical Ionization | nih.govresearchgate.net |

| Ions Monitored | Common fragment ion (m/z 85) and the protonated molecular ion | nih.govresearchgate.net |

Ionization and Detection Parameters for Deuterated Acylcarnitines

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is considered the gold standard for acylcarnitine analysis due to its high sensitivity and specificity. metwarebio.com The proper setting of ionization and detection parameters is crucial for accurately quantifying acylcarnitines using their deuterated internal standards.

Electrospray Ionization (ESI) is the most common ionization technique for acylcarnitine analysis, typically operated in positive ion mode. nih.gov Optimizing ESI source parameters is a critical step to enhance the signal intensity for both the native acylcarnitine and its deuterated standard, like Butyryl-L-carnitine-d7 (chloride). spectroscopyonline.com Key parameters that are adjusted include the capillary voltage, nebulizer gas pressure, drying gas flow rate, and drying gas temperature. nih.gov For instance, typical settings might involve a capillary voltage of +3.5 kV, a nebulizer pressure of 45 psi, and a drying gas temperature of 325 °C with a flow of 10 L/min. nih.gov The goal of optimization is to find the conditions that yield the maximum stable response for the specific precursor ions of the targeted analytes. waters.com Additionally, chemical modification, such as butylation, can be employed to improve the ionization efficiency of certain acylcarnitines. nih.govnih.gov

| ESI Parameter | Typical Value/Range | Purpose | Source |

| Ionization Mode | Positive | Generates positively charged ions [M+H]⁺ | nih.gov |

| Capillary Voltage | +3.5 kV | Promotes the formation of a stable spray and charged droplets | nih.gov |

| Nozzle Voltage | 0.5 kV | Assists in ion desolvation | nih.gov |

| Nebulizer Pressure | 45 psi | Aids in the formation of a fine aerosol | nih.gov |

| Drying Gas (N₂) Flow | 10 L/min | Facilitates solvent evaporation from droplets | nih.gov |

| Drying Gas (N₂) Temp. | 325 °C | Enhances desolvation of ions | nih.gov |

For quantitative analysis using deuterated internal standards, tandem mass spectrometry (MS/MS) is employed with specific data acquisition modes to ensure high specificity and sensitivity.

Multiple Reaction Monitoring (MRM): This is the most widely used mode for targeted quantification of acylcarnitines. metwarebio.com It offers superior sensitivity and specificity by monitoring a specific precursor-to-product ion transition for both the analyte and its co-eluting deuterated internal standard. metwarebio.com The ratio of the analyte's signal to the internal standard's signal is used to calculate the concentration.

Precursor Ion Scan: This mode is valuable for profiling all acylcarnitines in a sample. It involves scanning for all precursor ions that fragment to produce a common product ion characteristic of the carnitine molecule, such as the fragment at m/z 85. nih.govnih.gov

Data-Dependent Acquisition (DDA): In this mode, a full MS1 scan is performed to identify the most intense precursor ions, which are then selected for MS2 fragmentation. nih.govresearchgate.net This is useful for both identification and quantification.

Data-Independent Acquisition (DIA): DIA mode involves acquiring MS2 spectra for all precursor ions within a specified mass range, providing a comprehensive dataset that can be retrospectively analyzed for analytes of interest. nih.govresearchgate.net

For routine quantitative analysis, MRM is often the method of choice due to its robustness and precision. metwarebio.comnih.gov

Sample Preparation Protocols for Diverse Biological Matrices

The choice of sample preparation protocol is critical for accurate acylcarnitine analysis and depends on the biological matrix (e.g., plasma, dried blood spots, tissue homogenates). nih.govnih.gov The primary goals are to efficiently extract the analytes, remove interfering substances, and ensure that the deuterated internal standard accurately reflects the behavior of the native analyte throughout the process.

Extraction Efficiencies and Matrix Effects with Butyryl-L-carnitine-d7 (chloride)

The use of a stable isotope-labeled internal standard like Butyryl-L-carnitine-d7 (chloride) is intended to compensate for both variable extraction recovery and matrix effects. myadlm.org Matrix effects occur when co-eluting endogenous components from the sample suppress or enhance the ionization of the analyte, leading to inaccurate quantification. myadlm.org

While deuterated standards are highly effective, they may not always perfectly correct for matrix effects. myadlm.org This phenomenon, known as differential matrix effects, can occur if there are slight differences in the chromatographic retention time or ionization behavior between the analyte and the internal standard in the presence of a strong matrix component. myadlm.org Therefore, validating the method by assessing matrix effects across different biological samples is a crucial step. nih.gov Studies have shown that recovery of acylcarnitines after sample preparation can range from 84% to 112%, demonstrating the effectiveness of these protocols when properly optimized. nih.gov

Protein precipitation is a straightforward and widely used method for extracting acylcarnitines from biological fluids like plasma, serum, and whole blood. nih.gov The protocol involves adding a water-miscible organic solvent to the sample, which causes proteins to denature and precipitate out of solution. nih.govnih.gov Butyryl-L-carnitine-d7 (chloride) and other internal standards are added to the sample before the solvent to account for any analyte loss during precipitation and subsequent steps. restek.com

Acetonitrile (B52724) is a commonly used solvent for this purpose. nih.gov A typical procedure involves adding a volume of cold acetonitrile to the plasma sample, vortexing to ensure thorough mixing, and then centrifuging at high speed to pellet the precipitated proteins. nih.govrestek.com The resulting supernatant, which contains the acylcarnitines, is then collected for analysis. restek.com Other solvents like methanol (B129727) and isopropanol (B130326) can also be used, and the choice of solvent can influence the signal intensity of the analytes. researchgate.net

| Step | Description | Purpose | Source |

| 1. Aliquot Sample | A small volume (e.g., 10-20 µL) of the biological sample (e.g., plasma) is used. | To begin the extraction process. | nih.govnih.gov |

| 2. Add Internal Standard | A solution containing Butyryl-L-carnitine-d7 (chloride) and other deuterated standards is added. | To enable accurate quantification by correcting for sample loss and matrix effects. | waters.comrestek.com |

| 3. Add Precipitation Solvent | A volume of organic solvent (e.g., Acetonitrile) is added (often at a 3:1 or greater ratio to the sample). | To denature and precipitate proteins. | nih.govrestek.com |

| 4. Vortex/Incubate | The mixture is vortexed and may be incubated for a period (e.g., 20 minutes). | To ensure complete protein precipitation. | restek.com |

| 5. Centrifuge | The sample is centrifuged at high speed (e.g., 4000 rpm for 10 minutes). | To separate the solid protein pellet from the liquid supernatant. | restek.com |

| 6. Collect Supernatant | The supernatant containing the extracted acylcarnitines is carefully transferred to a new vial for analysis. | To isolate the analytes of interest from interfering proteins. | nih.govrestek.com |

Method Validation Metrics Incorporating Butyryl-L-carnitine-d7 (chloride)

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. The inclusion of a stable isotope-labeled internal standard like Butyryl-L-carnitine-d7 (chloride) is fundamental to meeting the stringent validation requirements for accuracy, precision, reproducibility, and robustness.

Accuracy refers to the closeness of a measured value to a known true value, while precision describes the closeness of repeated measurements to each other. In quantitative bioanalysis, these are among the most important performance characteristics. The use of deuterated standards like Butyryl-L-carnitine-d7 is a cornerstone for achieving high accuracy and precision. nih.govcore.ac.uk

Accuracy is typically assessed by analyzing quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) and calculating the percent recovery or percent deviation from the nominal concentration. Validated methods for acylcarnitine analysis report excellent accuracy, with recoveries often falling within a ±15% window of the true value. For example, a method for quantifying carnitine and acylcarnitines demonstrated accuracy values within 84% to 116% of target concentrations. nih.govcore.ac.uk Another study reported mean recoveries for L-carnitine between 100.83% and 101.54%. nih.gov

Precision is evaluated through the repeated analysis of the same sample (repeatability or intra-day precision) and on different days (intermediate precision or inter-day precision). researchgate.net The results are expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For bioanalytical methods, a %RSD of ≤15% is generally considered acceptable. Studies incorporating deuterated internal standards for acylcarnitine analysis consistently report high precision, with %RSD values well below this limit, often under 10%. nih.govresearchgate.net

| Validation Parameter | Analyte | Reported Value | Reference |

|---|---|---|---|

| Accuracy (Recovery) | L-Carnitine & Acylcarnitines | 98% - 105% | nih.gov |

| Accuracy (Recovery) | L-Carnitine | 100.83% - 101.54% | nih.gov |

| Precision (Day-to-Day Variation) | L-Carnitine & Acylcarnitines | < 18% | nih.gov |

| Precision (%RSD) | L-Carnitine | < 2.0% | nih.govresearchgate.net |

Reproducibility assesses the precision of a method under different conditions, such as by different analysts, on different instruments, or in different laboratories. A reproducible method yields consistent results regardless of these variations. The use of a co-eluting internal standard like Butyryl-L-carnitine-d7 (chloride) is key to ensuring reproducibility, as it corrects for instrument variability and minor differences in sample handling between analysts. Validated methods for acylcarnitines have demonstrated a high degree of reproducibility. nih.govresearchgate.net For instance, reproducibility can be confirmed when a second analyst on a different day achieves a %RSD of less than 10% for replicate sample preparations. scirp.org

Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters. researchgate.net This evaluation tests the reliability of the method during normal use. Typical parameters that are varied include mobile phase composition (e.g., ±2% organic content), pH of the buffer (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate. researchgate.net The method is considered robust if the results for critical outputs, such as analyte retention time and peak area ratio (analyte/internal standard), remain within predefined acceptance criteria despite these changes. The stable response of the analyte-to-internal standard ratio, which is the basis for quantification when using Butyryl-L-carnitine-d7 (chloride), is the primary indicator of a robust method.

Applications of Butyryl L Carnitine D7 Chloride in Mechanistic Biochemical Research

Role as a Tracer in Metabolic Pathway Elucidation

The key feature of Butyryl-L-carnitine-d7 (chloride) is its utility as a tracer. medchemexpress.cominvivochem.com The deuterium (B1214612) labeling allows scientists to track the molecule and its metabolic products through complex biological systems without altering its fundamental chemical properties. This has led to significant advancements in understanding cellular metabolism.

Investigation of Short-Chain Fatty Acid Metabolism

Butyryl-L-carnitine is an ester of L-carnitine and butyrate (B1204436), a short-chain fatty acid (SCFA). SCFAs are crucial energy sources for various tissues and play a role in signaling pathways. By using Butyryl-L-carnitine-d7, researchers can follow the metabolic fate of the butyryl group. This includes its entry into mitochondria, its conversion to butyryl-CoA, and its subsequent oxidation through the fatty acid β-oxidation pathway. The deuterium label allows for precise measurement of the flux through these pathways using techniques like mass spectrometry. This helps in understanding how different cells and tissues utilize SCFAs for energy production.

Analysis of Carnitine Acyltransferase Activities (e.g., CrAT)

Carnitine acyltransferases are a family of enzymes responsible for the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine. Carnitine acetyltransferase (CrAT), for instance, primarily handles short-chain acyl groups. nih.gov By introducing Butyryl-L-carnitine-d7 into a system, researchers can monitor the activity of these enzymes. The deuterated butyryl group can be transferred to CoA to form deuterated butyryl-CoA, a reaction catalyzed by CrAT. By measuring the rate of formation of deuterated butyryl-CoA or other downstream metabolites, the activity of CrAT and other related enzymes can be quantified. This is crucial for understanding how these enzymes regulate the balance between different fuel sources in the cell.

Tracing Acyl Group Fluxes in Cellular Systems

The movement and utilization of acyl groups are central to cellular energy metabolism. Butyryl-L-carnitine-d7 (chloride) serves as an excellent tool to trace these fluxes. The deuterated butyryl group can be tracked as it is transported across cellular and mitochondrial membranes and as it is incorporated into various metabolic intermediates. This allows for a dynamic view of how acyl groups are partitioned between different metabolic fates, such as β-oxidation for energy production or incorporation into more complex lipids.

Utilization in Transport Kinetics and Mechanism Studies

The transport of carnitine and its esters across cell membranes is a highly regulated process mediated by specific transporter proteins. Butyryl-L-carnitine-d7 (chloride) has been instrumental in characterizing the kinetics and mechanisms of these transporters.

Characterization of Carnitine Transporter (OCTN2) Interactions

The organic cation/carnitine transporter 2 (OCTN2) is a high-affinity transporter responsible for the uptake of carnitine in many tissues. nih.govnih.gov Studies have shown that butyryl-L-carnitine is a substrate for OCTN2. nih.gov Research using non-deuterated butyryl-L-carnitine has demonstrated its ability to inhibit the transport of carnitine by OCTN2, indicating a direct interaction. nih.govcaymanchem.com For instance, in studies using human retinal pigment epithelial (HRPE) cells, butyryl-L-carnitine inhibited carnitine uptake via the carnitine transporter with an IC50 value of 1.5 µM. caymanchem.com In another study, the inhibition of OCTN2-mediated carnitine uptake by butyryl-L-carnitine had an IC50 of 1.5 ± 0.3 μM. nih.gov Furthermore, transport of butyryl-L-carnitine via OCTN2 was found to be electrogenic and saturable with a K0.5 of 0.40 ± 0.02 μM. nih.gov The use of the deuterated form allows for more precise kinetic measurements, helping to determine parameters like the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax) for the transporter.

Examination of Amino Acid Transporter (ATB0,+) Mediated Transport

Besides OCTN2, another transporter, the amino acid transporter ATB0,+, has been shown to transport carnitine and its esters. nih.govnih.gov Butyryl-L-carnitine has been identified as a substrate for ATB0,+. nih.gov This transporter functions as a low-affinity, high-capacity system for butyryl-L-carnitine. nih.gov Studies have shown that butyryl-L-carnitine inhibits glycine (B1666218) transport by ATB0,+ in a competitive manner. nih.gov For example, in HRPE cells, the IC50 for this inhibition was found to be 4.6 mM. caymanchem.com In another study, the IC50 for the inhibition of ATB0,+-mediated glycine transport by butyryl-L-carnitine was 4.6 ± 0.7 mM. nih.gov Electrophysiological studies in Xenopus laevis oocytes expressing human ATB0,+ showed that butyryl-L-carnitine induced Na+-dependent inward currents that were saturable with a K0.5 of 1.4 ± 0.1 mM. nih.gov The use of Butyryl-L-carnitine-d7 (chloride) in such studies allows for detailed kinetic analysis of this alternative transport pathway.

| Transporter | Interacting Molecule | Kinetic Parameter | Value | Cell System |

| OCTN2 | Butyryl-L-carnitine | IC50 | 1.5 µM | Human Retinal Pigment Epithelial (HRPE) cells |

| OCTN2 | Butyryl-L-carnitine | IC50 | 1.5 ± 0.3 μM | Heterologous expression systems |

| OCTN2 | Butyryl-L-carnitine | K0.5 | 0.40 ± 0.02 μM | Heterologous expression systems |

| ATB0,+ | Butyryl-L-carnitine | IC50 | 4.6 mM | Human Retinal Pigment Epithelial (HRPE) cells |

| ATB0,+ | Butyryl-L-carnitine | IC50 | 4.6 ± 0.7 mM | Mammalian cells |

| ATB0,+ | Butyryl-L-carnitine | K0.5 | 1.4 ± 0.1 mM | Xenopus laevis oocytes expressing human ATB0,+ |

Electrophysiological Measurements of Transporter Activity in Heterologous Expression Systems

Butyryl-L-carnitine's interaction with and transport by key cellular transporters has been elucidated using electrophysiological measurements in heterologous expression systems, such as Xenopus laevis oocytes. These systems allow for the functional characterization of specific transporters in a controlled environment.

Research has demonstrated that Butyryl-L-carnitine is a transportable substrate for the amino acid transporter ATB0,+. nih.gov In oocytes expressing human ATB0,+, the application of Butyryl-L-carnitine induced inward currents, confirming its transport across the cell membrane. nih.gov These currents were dependent on the presence of sodium ions (Na+), indicating a co-transport mechanism. nih.gov The transport process was saturable, with a Michaelis constant (Km) of 1.5 ± 0.1 mM. nih.gov

Furthermore, studies utilizing human retinal pigment epithelial (HRPE) cells have shown that Butyryl-L-carnitine acts as an inhibitor of both the carnitine transporter OCTN2 and the amino acid transporter ATB0,+. nih.govcaymanchem.com It inhibited OCTN2-mediated carnitine transport with an IC50 value of 1.5 ± 0.3 µM and ATB0,+-mediated glycine transport with an IC50 of 4.6 ± 0.7 mM. nih.govcaymanchem.com

These electrophysiological findings are crucial for understanding how Butyryl-L-carnitine is handled at the cellular level, providing insights into its potential as a prodrug and its interactions with endogenous transport systems. nih.gov

Application in Lipidomics and Metabolomics Research Platforms

Deuterium-labeled Butyryl-L-carnitine-d7 (chloride) serves as a vital internal standard in lipidomics and metabolomics research, facilitating the accurate quantification of acylcarnitines and the investigation of metabolic perturbations. medchemexpress.cominvivochem.com

Quantification of Acylcarnitine Profiles in Animal Models

Butyryl-L-carnitine-d7 is employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of a wide array of acylcarnitine species in biological samples from animal models. nih.gov These methods allow for the separation and measurement of various acylcarnitines, including short-, medium-, and long-chain species, as well as isomeric and odd-numbered carbon chain variants. nih.govnih.gov The use of a stable isotope-labeled internal standard like Butyryl-L-carnitine-d7 is critical for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy and robustness of the quantification. nih.gov

Investigation of Metabolic Signatures in Pre-Clinical Disease Models

In pre-clinical models of diseases such as diabetes, the analysis of acylcarnitine profiles using methods incorporating Butyryl-L-carnitine-d7 has revealed significant alterations in metabolism. For instance, in streptozotocin-treated diabetic mice, researchers have observed increased concentrations of acylcarnitines derived from the degradation of branched-chain amino acids and odd-numbered straight-chain species. nih.gov These findings highlight the utility of acylcarnitine profiling in identifying metabolic signatures associated with specific disease states.

Assessment of Lipid Metabolism in Specific Tissues (e.g., cardiac tissue, liver)

The application of Butyryl-L-carnitine-d7 extends to the detailed examination of lipid metabolism within specific tissues. In studies involving perfused rat hearts, LC-MS/MS analysis has enabled the quantification of free carnitine, butyrobetaine, and a range of acylcarnitines, providing a snapshot of myocardial lipid metabolism under specific conditions. nih.gov Similarly, analysis of liver samples has demonstrated the capability of these methods to quantify numerous acylcarnitine species, offering insights into hepatic fatty acid and amino acid oxidation. nih.gov Such tissue-specific metabolic profiling is essential for understanding the localized effects of disease and therapeutic interventions on lipid metabolism. mdpi.com

Role in Unraveling Biochemical Consequences of Metabolic Alterations

By enabling the accurate measurement of changes in the acylcarnitine pool, Butyryl-L-carnitine-d7 plays a role in deciphering the biochemical consequences of metabolic alterations. Acylcarnitines are intermediates of fatty acid and amino acid oxidation, and their levels can reflect the efficiency of these pathways. nih.gov An accumulation of specific acylcarnitines can indicate a bottleneck in mitochondrial beta-oxidation or other metabolic processes. nih.gov Therefore, the quantitative analysis of these metabolites, facilitated by stable isotope-labeled standards, is instrumental in linking changes in the metabolome to underlying biochemical dysfunctions in various pathological conditions.

Studies on Mitochondrial Bioenergetics and Substrate Utilization

L-carnitine and its esters, such as Butyryl-L-carnitine, are fundamental to mitochondrial bioenergetics, primarily through their role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. nih.govnih.gov This process, known as the carnitine shuttle, is essential for tissues with high energy demands, such as the heart and skeletal muscle, which rely heavily on fatty acids as a fuel source. mdpi.com

Research has shown that L-carnitine plays a part in protecting cellular membranes, preventing the accumulation of fatty acids, and modulating ketogenesis and glucogenesis. nih.gov Deficiencies in L-carnitine have been linked to mitochondrial dysfunction and are observed in various diseases. nih.gov By facilitating the transport and oxidation of fatty acids, the carnitine system helps to maintain metabolic flexibility, allowing cells to adapt to different energy demands and substrate availability. nih.gov

Evaluation of Fatty Acid Oxidation Flux

The catabolism of fatty acids, known as fatty acid oxidation (FAO), is a critical process for energy production in many tissues, especially during periods of fasting or prolonged exercise. nih.gov Carnitine plays an indispensable role in this pathway by facilitating the transport of long-chain fatty acids across the inner mitochondrial membrane, a crucial step for their subsequent breakdown through β-oxidation. nih.govnih.govyoutube.com

In research settings, Butyryl-L-carnitine-d7 (chloride) serves as a robust internal standard for the quantification of endogenous short-chain acylcarnitines, such as butyrylcarnitine (B1668139). By adding a known amount of the deuterated standard to a biological sample (e.g., plasma, tissue homogenate), researchers can accurately measure the concentration of the corresponding non-labeled metabolite using mass spectrometry. The distinct mass difference between the deuterated standard and the endogenous compound allows for their clear separation and individual quantification, correcting for any sample loss or ionization variability during the analytical process.

This methodology is pivotal for assessing the flux through the fatty acid oxidation pathway. For instance, an accumulation of specific acylcarnitines can indicate a bottleneck or a deficiency in a particular enzyme involved in β-oxidation. By monitoring the levels of butyrylcarnitine and other acylcarnitines, researchers can gain insights into the rate of fatty acid breakdown and identify potential metabolic dysregulations in various disease states.

| Research Application | Methodology | Key Findings |

| Quantification of Endogenous Acylcarnitines | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Butyryl-L-carnitine-d7 (chloride) as an internal standard. | Enables precise measurement of butyrylcarnitine levels in biological matrices, helping to diagnose and monitor inherited metabolic disorders affecting fatty acid oxidation. |

| Metabolic Flux Analysis | Stable isotope tracing studies where labeled fatty acid precursors are administered. | Changes in the levels and isotopic enrichment of butyrylcarnitine provide a dynamic view of the rate of short-chain fatty acid oxidation. |

Interplay with Coenzyme A Pools and Acyl-CoA/CoA Ratios

Coenzyme A (CoA) and its acylated derivatives (acyl-CoAs) are central molecules in cellular metabolism, participating in numerous anabolic and catabolic reactions. The ratio of acyl-CoA to free CoA is a critical indicator of the cell's energetic state and influences the activity of many metabolic enzymes. nih.gov The carnitine system, through the action of carnitine acyltransferases, plays a vital role in buffering the acyl-CoA pool. nih.govnih.gov

When the rate of acetyl-CoA production from fatty acid oxidation or glycolysis exceeds its utilization in the citric acid cycle, carnitine can accept the acyl groups, forming acylcarnitines. nih.govcaldic.com This reaction frees up CoA, which is essential for other metabolic processes to continue. Butyryl-L-carnitine is formed from butyryl-CoA, a short-chain acyl-CoA.

The use of Butyryl-L-carnitine-d7 (chloride) as an internal standard allows for the accurate measurement of butyrylcarnitine, which in turn provides an indirect but reliable measure of the corresponding butyryl-CoA pool. By simultaneously measuring free carnitine and various acylcarnitines, researchers can infer the status of the intracellular acyl-CoA/CoA ratio. nih.gov This is particularly important in understanding the metabolic adaptations to different physiological conditions, such as exercise, and in pathological states like insulin (B600854) resistance and heart disease. nih.govnih.gov

| Metabolic Parameter | Role of Butyryl-L-carnitine-d7 (chloride) | Significance of Measurement |

| Butyryl-CoA Levels (inferred) | Serves as an internal standard for accurate quantification of butyrylcarnitine, a proxy for butyryl-CoA. | Provides insight into the availability of short-chain fatty acids for energy production and the activity of short-chain acyl-CoA dehydrogenase. |

| Acyl-CoA/CoA Ratio (inferred) | Contributes to the overall acylcarnitine profile, which reflects the balance between acylated and free CoA pools. nih.gov | A key regulator of metabolic flexibility, influencing the switch between carbohydrate and fatty acid metabolism. nih.gov |

Future Directions and Emerging Research Avenues for Butyryl L Carnitine D7 Chloride

Advancements in Analytical Platforms for Enhanced Sensitivity and Throughput

The analysis of acylcarnitines, including Butyryl-L-carnitine, is crucial for understanding metabolic pathways and identifying potential disease biomarkers. creative-proteomics.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and powerful technique for profiling acylcarnitines in biological samples like blood and urine. creative-proteomics.comsigmaaldrich.com This method combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. creative-proteomics.com

Future advancements in analytical platforms are geared towards even greater sensitivity and higher throughput. Technologies like the SCIEX 7500 system offer high-throughput LC-MS methods capable of quantifying various acylcarnitine species with high sensitivity and reproducibility, often without the need for derivatization of samples. sciex.com Flow injection analysis-tandem mass spectrometry (FIA-MS/MS) is another high-throughput technique employed for the identification and quantification of acylcarnitines, particularly in dried blood spots. sigmaaldrich.com The development of methods to simultaneously quantify hundreds of acylcarnitines within a short timeframe using ultrahigh-performance liquid chromatography and tandem mass spectrometry (UPLC-MS/MS) represents a significant leap forward. nih.govsemanticscholar.org These advanced methods often utilize deuterated internal standards, such as Butyryl-L-carnitine-d7, for accurate quantification. nih.govsemanticscholar.orgclearsynth.com

| Analytical Technique | Key Advantages | Application in Acylcarnitine Analysis |

| LC-MS/MS | High sensitivity and selectivity | Widely used for profiling acylcarnitines in biological matrices. creative-proteomics.comsigmaaldrich.com |

| FIA-MS/MS | High throughput | Used for rapid screening and quantification, especially in newborn screening from dried blood spots. sigmaaldrich.com |

| UPLC-MS/MS | High resolution and speed | Enables the simultaneous quantification of a large number of acylcarnitines in a short analysis time. nih.govsemanticscholar.org |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement | Facilitates the identification and quantification of a wide variety of acylcarnitines. creative-proteomics.com |

Integration into Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)

The study of complex biological systems is increasingly moving towards multi-omics approaches, which integrate data from various molecular levels, including the genome, transcriptome, proteome, and metabolome. nih.govrsc.org This integrated analysis provides a more holistic understanding of cellular processes and disease mechanisms. nih.gov Butyryl-L-carnitine-d7, as a deuterated standard, plays a crucial role in the metabolomics component of these studies, ensuring accurate quantification of its non-labeled counterpart. clearsynth.com

The integration of metabolomics data, including acylcarnitine profiles, with proteomics and transcriptomics can reveal intricate regulatory networks. For instance, changes in the levels of butyrylcarnitine (B1668139), a post-translationally modified protein, can influence chromatin structure and gene expression, linking metabolism directly to epigenetic regulation. creative-proteomics.com Investigating the interplay between butyrylation patterns and metabolic enzymes can shed light on how this modification modulates cellular metabolism. creative-proteomics.com A study combining metabolomics and gene expression analysis in plants revealed that propionyl- and butyryl-carnitines accumulate in mycorrhizal roots and may regulate fungal gene expression. researchgate.net In bladder cancer research, a multi-omics approach identified a link between low levels of acylcarnitines and impaired fatty acid metabolism. nih.gov These examples highlight the power of integrating acylcarnitine data into a broader multi-omics context to uncover novel biological insights.

Development of Novel Research Applications in Specific Biological Systems

The use of Butyryl-L-carnitine-d7 as an internal standard is pivotal for exploring the role of butyryl-L-carnitine in various biological systems. Butyryl-L-carnitine itself is being investigated for its potential therapeutic applications. For example, it has been studied as a potential prodrug for delivering both butyrate (B1204436) and carnitine to intestinal epithelial cells for the treatment of inflammatory bowel disease. nih.gov

Furthermore, research has indicated that butyryl-L-carnitine may play a role in counteracting metabolic disruptions caused by lead exposure. sigmaaldrich.com The accurate quantification of butyryl-L-carnitine in these studies, facilitated by deuterated standards, is essential for understanding its transport, metabolism, and efficacy in these specific biological contexts. The development of novel research applications will likely focus on elucidating the mechanisms of action of butyryl-L-carnitine in various disease models and physiological processes.

Elucidation of Broader Biological Roles of Short-Chain Acylcarnitines Using Deuterated Standards

Deuterated standards like Butyryl-L-carnitine-d7 are indispensable tools for accurately measuring the levels of endogenous short-chain acylcarnitines in various biological samples. nih.govclearsynth.com This precise quantification is fundamental to understanding their broader biological roles. Short-chain acylcarnitines are involved in numerous metabolic processes, and their abnormal levels have been associated with a range of conditions. researchgate.net

For example, elevated levels of butyrylcarnitine have been observed in patients with short-chain acyl-CoA dehydrogenase (SCAD) deficiency and other metabolic disorders. sigmaaldrich.com Studies have also investigated the association of circulating short- and medium-chain acylcarnitines with outcomes in patients with acute coronary syndromes. nih.gov By enabling accurate and reliable measurement, deuterated standards help researchers to confidently link specific acylcarnitine profiles to particular physiological or pathological states, paving the way for the discovery of new biomarkers and a deeper understanding of metabolic regulation in health and disease. clearsynth.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.